molecular formula C11H12ClNO3 B1344695 2-Chloro-5-morpholin-4-yl-benzoic acid CAS No. 869949-38-2

2-Chloro-5-morpholin-4-yl-benzoic acid

Cat. No.: B1344695
CAS No.: 869949-38-2
M. Wt: 241.67 g/mol
InChI Key: FISJSUZGOVGUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-morpholin-4-yl-benzoic acid is an organic compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted benzene ring and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzoic acid with morpholine under specific conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-morpholin-4-yl-benzoic acid may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-5-morpholin-4-yl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-morpholin-4-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-Chloro-5-morpholin-4-yl-benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a chloro group and a morpholine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species . The compound's mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for maintaining bacterial integrity .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus 10
Escherichia coli 25
Candida albicans 3.12
Candida krusei 50

2. Anticancer Properties

Emerging studies suggest that the compound may have potential anticancer effects. Research has shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression . This activity is particularly notable in studies focusing on its interactions with specific molecular targets involved in cancer pathways.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Protein Inhibition : The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function.
  • Cell Wall Disruption : For antimicrobial activity, the compound interferes with the synthesis of peptidoglycan, a crucial component of bacterial cell walls .

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Synthesis and Evaluation : A series of derivatives based on morpholine were synthesized and evaluated for their antimicrobial activities. The results indicated that modifications to the morpholine ring could enhance biological activity .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results in animal models, suggesting that the compound may reduce tumor growth when administered alongside standard chemotherapy agents .

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing in humans.

Properties

IUPAC Name

2-chloro-5-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJSUZGOVGUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.